Phenethyl Isothiocyanate

Catalog No.
S539487
CAS No.
2257-09-2
M.F
C9H9NS
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl Isothiocyanate

CAS Number

2257-09-2

Product Name

Phenethyl Isothiocyanate

IUPAC Name

2-isothiocyanatoethylbenzene

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

IZJDOKYDEWTZSO-UHFFFAOYSA-N

SMILES

Array

solubility

110 mg/L @ 20 °C (exp)
Insoluble in water; Soluble in triacetin and heptane
Soluble (in ethanol)

Synonyms

JC-5411; JC5411; JC 5411; purity > 98%, is in stock. Current shipping out time is about 2 weeks after order is received. CoA, QC data and MSDS documents are available in one week after order is received.

Canonical SMILES

C1=CC=C(C=C1)CCN=C=S

The exact mass of the compound Phenethyl isothiocyanate is 163.0456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.74e-04 minsoluble in water; soluble in triacetin and heptanesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87868. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl Isothiocyanate (PEITC, CAS 2257-09-2) is a highly lipophilic, aromatic isothiocyanate characterized by its ethyl spacer and reactive N=C=S functional group. As a well-characterized electrophilic building block and bioactive scaffold, PEITC is heavily procured for applications requiring controlled thiol reactivity, high lipid solubility, and low volatility. Unlike simpler aliphatic isothiocyanates, PEITC offers a stable aromatic ring that enhances its compatibility with hydrophobic matrices and non-polar solvent systems. Its established role as a potent modulator of phase I and phase II metabolic enzymes makes it a critical raw material for pharmaceutical development, advanced formulation research, and the synthesis of specialized thiourea derivatives [1].

Substituting PEITC with more common isothiocyanates compromises both processability and end-product performance. Replacing PEITC with Allyl Isothiocyanate (AITC) introduces severe volatility and pungency issues, leading to rapid evaporative loss during manufacturing and elevated occupational exposure risks. Attempting to use Sulforaphane (SFN) as a functional equivalent fails in lipid-rich or hydrophobic environments, as SFN is highly hydrophilic and will not partition correctly into non-polar matrices. Furthermore, substituting PEITC with its closest structural analog, Benzyl Isothiocyanate (BITC), fundamentally alters target binding kinetics; the absence of the ethyl spacer in BITC drastically reduces its binding affinity to specific metabolic enzymes, rendering it ineffective for precision inhibition assays [1].

Evaporative Stability and Handling Safety

A critical procurement factor for isothiocyanates is their evaporative loss during handling and formulation. PEITC demonstrates a vapor pressure of approximately 0.01 mmHg at 25°C[1], whereas the widely used aliphatic comparator, Allyl Isothiocyanate (AITC), exhibits a vapor pressure of 1.33 kPa (approx. 10 mmHg) at 38.3°C[2]. This ~1000-fold reduction in volatility ensures that PEITC remains stable in open-vessel formulations and significantly reduces the acute inhalation hazards associated with highly volatile ITCs.

Evidence DimensionVapor Pressure
Target Compound DataPEITC (~0.01 mmHg at 25°C)
Comparator Or BaselineAITC (~10 mmHg at 38.3°C)
Quantified Difference~1000-fold lower vapor pressure for PEITC
ConditionsStandard ambient to slightly elevated handling conditions

Enables stable dosing, reduces evaporative loss during processing, and improves occupational safety by mitigating acute inhalation risks.

Hydrophobic Matrix Compatibility and Partitioning

For integration into lipid-based delivery systems or hydrophobic polymers, the partition coefficient of the isothiocyanate is paramount. PEITC possesses a highly lipophilic profile with a LogP of 3.47 [1]. In stark contrast, the benchmark functional isothiocyanate, Sulforaphane (SFN), is highly hydrophilic with a LogP of 0.23 [2]. This difference of over three orders of magnitude in partition coefficient dictates that PEITC will successfully integrate into non-polar solvent systems and lipid matrices where SFN would phase-separate or fail to dissolve.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataPEITC (LogP = 3.47)
Comparator Or BaselineSulforaphane (LogP = 0.23)
Quantified DifferencePEITC is >3 orders of magnitude more lipophilic
ConditionsStandard octanol-water partitioning system

Dictates solvent selection and makes PEITC the mandatory choice for lipid-based formulations and hydrophobic polymer integration.

Structural Specificity in Target Binding Kinetics

The length of the alkyl spacer in aromatic isothiocyanates strictly governs their binding affinity to target enzymes. In comparative in vitro assays evaluating the inhibition of Cytochrome P450 2A13, PEITC (which features an ethyl spacer) demonstrated an inhibitory constant (Ki) of 0.03 µM [1]. Its closest structural analog, Benzyl Isothiocyanate (BITC, featuring a methyl spacer), yielded a Ki of 1.3 µM [1]. The addition of a single carbon to the spacer chain in PEITC results in a greater than 40-fold increase in binding affinity, proving that BITC cannot serve as a functional substitute in precision binding applications.

Evidence DimensionInhibitory Constant (Ki) for CYP2A13
Target Compound DataPEITC (Ki = 0.03 µM)
Comparator Or BaselineBITC (Ki = 1.3 µM)
Quantified Difference>40-fold higher binding affinity (lower Ki) for PEITC
ConditionsIn vitro CYP2A13-mediated coumarin 7-hydroxylation assay

Proves that the ethyl spacer is critical for high-affinity binding, making PEITC the superior precursor for highly selective metabolic inhibitors.

Hydrophobic Formulation and Lipid-Based Delivery Systems

Driven by its high LogP (3.47), PEITC is a highly effective isothiocyanate for incorporation into lipid nanoparticles, liposomes, and non-polar polymer matrices. Unlike hydrophilic alternatives such as Sulforaphane, PEITC partitions efficiently into the lipid phase, ensuring high encapsulation efficiency and stable release profiles in advanced drug delivery research [1].

Synthesis of High-Affinity CYP Inhibitors

Due to its exceptionally low Ki (0.03 µM) for CYP2A13, PEITC serves as a critical biochemical probe and synthetic precursor in the development of targeted metabolic inhibitors. Researchers investigating the modulation of phase I enzymes must prioritize PEITC over BITC to achieve the necessary binding affinity and assay sensitivity[2].

Low-Volatility Electrophilic Conjugation

In industrial or scaled laboratory settings requiring the derivatization of amines or thiols, PEITC provides a highly reactive N=C=S group without the severe volatility of AITC. Its low vapor pressure (~0.01 mmHg) minimizes evaporative loss and reduces the need for extreme ventilation controls during open-vessel synthesis [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless to pale yellow liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
Nearly Colourless liquid; Strong green irritating aroma

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.04557046 Da

Monoisotopic Mass

163.04557046 Da

Boiling Point

139.00 to 140.00 °C. @ 11.00 mm Hg

Heavy Atom Count

11

Density

1.087-1.097

LogP

3.47 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6U7TFK75KV

GHS Hazard Statements

Aggregated GHS information provided by 1640 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (99.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Phenethyl Isothiocyanate is an isothiocyanate found in cruciferous vegetables with chemopreventive and potential antitumor activities. Although the mechanism of action is unclear, phenethyl Isothiocyanate (PEITC) was shown to induce apoptosis in tumor cells, possibly mediated through its metabolic intermediates, reactive oxygen species (ROS). PEITC also is able to activate ERK and JNK signal transduction, which in turn induces expression of stress-responsive genes. Specifically, this agent has been shown to reactivate gene expression of a detoxification enzyme, glutathione S-transferase that is silenced in prostate carcinoma.

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

0.01 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

2257-09-2

Metabolism Metabolites

Phenethyl isothiocyanate has known human metabolites that include (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2-phenylethylcarbamothioylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid.

Wikipedia

Phenethyl_isothiocyanate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, (2-isothiocyanatoethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Freitas E, Aires A, de Santos Rosa EA, Saavedra MJ. Antibacterial activity and synergistic effect between watercress extracts, 2-phenylethyl isothiocyanate and antibiotics against 11 isolates of Escherichia coli from clinical and animal source. Lett Appl Microbiol. 2013 Oct;57(4):266-73. doi: 10.1111/lam.12105. PubMed PMID: 23682789.
2: Kleszczyński K, Ernst IM, Wagner AE, Kruse N, Zillikens D, Rimbach G, Fischer TW. Sulforaphane and phenylethyl isothiocyanate protect human skin against UVR-induced oxidative stress and apoptosis: role of Nrf2-dependent gene expression and antioxidant enzymes. Pharmacol Res. 2013 Dec;78:28-40. doi: 10.1016/j.phrs.2013.09.009. PubMed PMID: 24121007.
3: Li Q, Zhan M, Chen W, Zhao B, Yang K, Yang J, Yi J, Huang Q, Mohan M, Hou Z, Wang J. Phenylethyl isothiocyanate reverses cisplatin resistance in biliary tract cancer cells via glutathionylation-dependent degradation of Mcl-1. Oncotarget. 2016 Mar 1;7(9):10271-82. doi: 10.18632/oncotarget.7171. PubMed PMID: 26848531; PubMed Central PMCID: PMC4891119.
4: Ernst IM, Wagner AE, Schuemann C, Storm N, Höppner W, Döring F, Stocker A, Rimbach G. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts. Pharmacol Res. 2011 Mar;63(3):233-40. doi: 10.1016/j.phrs.2010.11.005. PubMed PMID: 21109004.
5: Li RW, Li C, Wang TT. Transcriptomic alterations in human prostate cancer cell LNCaP tumor xenograft modulated by dietary phenethyl isothiocyanate. Mol Carcinog. 2013 Jun;52(6):426-37. doi: 10.1002/mc.21873. PubMed PMID: 22308101.
6: Welte CU, de Graaf RM, van den Bosch TJ, Op den Camp HJ, van Dam NM, Jetten MS. Plasmids from the gut microbiome of cabbage root fly larvae encode SaxA that catalyses the conversion of the plant toxin 2-phenylethyl isothiocyanate. Environ Microbiol. 2016 May;18(5):1379-90. doi: 10.1111/1462-2920.12997. PubMed PMID: 26234684.
7: Wu WJ, Zhang Y, Zeng ZL, Li XB, Hu KS, Luo HY, Yang J, Huang P, Xu RH. β-phenylethyl isothiocyanate reverses platinum resistance by a GSH-dependent mechanism in cancer cells with epithelial-mesenchymal transition phenotype. Biochem Pharmacol. 2013 Feb 15;85(4):486-96. doi: 10.1016/j.bcp.2012.11.017. PubMed PMID: 23219523.
8: Jakubikova J, Cervi D, Ooi M, Kim K, Nahar S, Klippel S, Cholujova D, Leiba M, Daley JF, Delmore J, Negri J, Blotta S, McMillin DW, Hideshima T, Richardson PG, Sedlak J, Anderson KC, Mitsiades CS. Anti-tumor activity and signaling events triggered by the isothiocyanates, sulforaphane and phenethyl isothiocyanate, in multiple myeloma. Haematologica. 2011 Aug;96(8):1170-9. doi: 10.3324/haematol.2010.029363. PubMed PMID: 21712538; PubMed Central PMCID: PMC3148911.
9: Su JC, Lin K, Wang Y, Sui SH, Gao ZY, Wang ZG. In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells. Int J Clin Exp Pathol. 2015 Apr 1;8(4):4269-76. PubMed PMID: 26097624; PubMed Central PMCID: PMC4467011.
10: Huong LD, Shin JA, Choi ES, Cho NP, Kim HM, Leem DH, Cho SD. β-Phenethyl isothiocyanate induces death receptor 5 to induce apoptosis in human oral cancer cells via p38. Oral Dis. 2012 Jul;18(5):513-9. doi: 10.1111/j.1601-0825.2012.01905.x. PubMed PMID: 22309674.
11: Konsue N, Ioannides C. Phenethyl isocyanate is not the metabolite of phenethyl isothiocyanate responsible for mechanism-based inhibition of cytochrome P450. Arch Toxicol. 2010 Oct;84(10):751-9. doi: 10.1007/s00204-010-0522-z. PubMed PMID: 20140730.
12: Bolloskis MP, Carvalho FP, Loo G. Iron depletion in HCT116 cells diminishes the upregulatory effect of phenethyl isothiocyanate on heme oxygenase-1. Toxicol Appl Pharmacol. 2016 Apr 15;297:22-31. doi: 10.1016/j.taap.2016.02.024. PubMed PMID: 26945724.
13: Huong le D, Shim JH, Choi KH, Shin JA, Choi ES, Kim HS, Lee SJ, Kim SJ, Cho NP, Cho SD. Effect of β-phenylethyl isothiocyanate from cruciferous vegetables on growth inhibition and apoptosis of cervical cancer cells through the induction of death receptors 4 and 5. J Agric Food Chem. 2011 Aug 10;59(15):8124-31. doi: 10.1021/jf2006358. PubMed PMID: 21702500.
14: Eisa NH, ElSherbiny NM, Shebl AM, Eissa LA, El-Shishtawy MM. Phenethyl isothiocyanate potentiates anti-tumour effect of doxorubicin through Akt-dependent pathway. Cell Biochem Funct. 2015 Dec;33(8):541-51. doi: 10.1002/cbf.3153. PubMed PMID: 26548747.
15: Zheng L, Zheng F. Development and validation of an LC-APCI-MS/MS method for the determination of phenethyl isothiocyanate in human plasma. Biomed Chromatogr. 2015 Apr;29(4):619-25. doi: 10.1002/bmc.3323. PubMed PMID: 25209958.
16: Hu Y, Lu W, Chen G, Zhang H, Jia Y, Wei Y, Yang H, Zhang W, Fiskus W, Bhalla K, Keating M, Huang P, Garcia-Manero G. Overcoming resistance to histone deacetylase inhibitors in human leukemia with the redox modulating compound β-phenylethyl isothiocyanate. Blood. 2010 Oct 14;116(15):2732-41. doi: 10.1182/blood-2009-11-256354. PubMed PMID: 20566897; PubMed Central PMCID: PMC3324257.
17: Tsai JT, Liu HC, Chen YH. Suppression of inflammatory mediators by cruciferous vegetable-derived indole-3-carbinol and phenylethyl isothiocyanate in lipopolysaccharide-activated macrophages. Mediators Inflamm. 2010;2010:293642. doi: 10.1155/2010/293642. PubMed PMID: 20414337; PubMed Central PMCID: PMC2855117.
18: Hwang ES, Lee HJ. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. Int J Food Sci Nutr. 2010 May;61(3):324-36. doi: 10.3109/09637481003639092. PubMed PMID: 20402549.
19: Qin CZ, Zhang X, Wu LX, Wen CJ, Hu L, Lv QL, Shen DY, Zhou HH. Advances in molecular signaling mechanisms of β-phenethyl isothiocyanate antitumor effects. J Agric Food Chem. 2015 Apr 8;63(13):3311-22. doi: 10.1021/jf504627e. Review. PubMed PMID: 25798652.
20: Gupta B, Chiang L, Chae K, Lee DH. Phenethyl isothiocyanate inhibits hypoxia-induced accumulation of HIF-1α and VEGF expression in human glioma cells. Food Chem. 2013 Dec 1;141(3):1841-6. doi: 10.1016/j.foodchem.2013.05.006. PubMed PMID: 23870899.

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